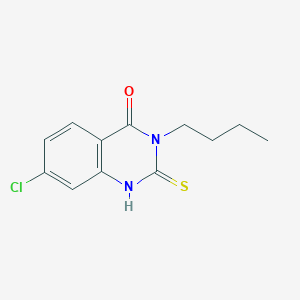

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

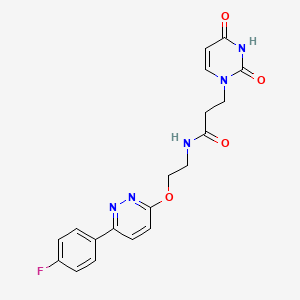

“3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the CAS Number: 735321-30-9 . It has a molecular weight of 268.77 and its IUPAC name is 3-butyl-7-chloro-2-sulfanyl-4(3H)-quinazolinone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2OS/c1-2-3-6-15-11(16)9-5-4-8(13)7-10(9)14-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,17) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound exhibits potential in cancer research due to its cytotoxic properties. It has been observed that derivatives of thiazole, which is structurally related to our compound of interest, show significant antitumor activity. For instance, certain thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer . This suggests that “3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” could be synthesized into derivatives that target specific cancer cells for treatment or research purposes.

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial and antifungal activities. Given the structural similarity, our compound may serve as a scaffold for developing new antimicrobial agents. These could be particularly useful in treating infections that are resistant to current medications .

Neuroprotective Uses

Compounds with a thiazole core have been found to have neuroprotective effects. This opens up possibilities for “3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” to be used in the development of treatments for neurodegenerative diseases or as a protective agent in neurological research .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of thiazole derivatives suggest that our compound could be utilized in the synthesis of new drugs to treat pain and inflammation. This could lead to the development of medications with fewer side effects than current options .

Antiviral and Antiretroviral Research

Thiazole derivatives have shown promise in antiviral and antiretroviral therapy. This indicates that “3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” could be a precursor in the synthesis of drugs targeting viruses, including HIV, offering a new avenue for therapeutic intervention .

Kinase Inhibition and Anti-cancer Research

Thiophene derivatives, which share a common sulfur motif with our compound, have been reported to inhibit kinases, enzymes that are critical in the signaling pathways of cancer cells. This suggests that our compound could be explored for its potential in creating kinase inhibitors, which are a class of anticancer drugs .

properties

IUPAC Name |

3-butyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-2-3-6-15-11(16)9-5-4-8(13)7-10(9)14-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSCKCPEFKXSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2851080.png)

![Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2851085.png)

![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)

![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)

![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)

![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)